![molecular formula C9H8N2O2 B3098906 1-甲基-1H-吡咯并[3,2-b]吡啶-3-羧酸 CAS No. 1346608-64-7](/img/structure/B3098906.png)
1-甲基-1H-吡咯并[3,2-b]吡啶-3-羧酸
描述
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid consists of a pyrrolopyridine core with a methyl group attached to one nitrogen atom and a carboxylic acid group attached to the 3-position of the pyridine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are not fully detailed in the sources retrieved. It is known to be a solid at room temperature . Its molecular weight is 176.17 .科学研究应用
激酶抑制剂
杂环化合物,如与吡咯并[3,2-b]吡啶结构密切相关的吡唑并[3,4-b]吡啶,在激酶抑制剂的设计中具有重要意义。这些化合物可以通过多种方式与激酶的铰链区域结合,使其成为针对广泛激酶活性的抑制剂开发的通用支架。这种适应性突出了吡咯并吡啶衍生物在治疗应用中的潜力,特别是在癌症治疗和其他激酶活性失调的疾病中 (Wenglowsky, 2013).
化学合成与药物开发
官能团,包括吡咯并吡啶衍生物中发现的官能团,在合成新型中枢神经系统 (CNS) 作用药物中至关重要。这些杂环化合物由于其多样化的功能,可以作为开发具有潜在 CNS 活性的化合物的先导分子。这突出了此类结构在药物化学中发现新治疗剂的重要性 (Saganuwan, 2017).
生物质衍生化学品生产
对生物质衍生化学品的研究已确定乙酰丙酸为一种关键的结构单元,完全衍生自生物质。乙酰丙酸的衍生物,包括那些可能从基于吡咯并吡啶的结构衍生的衍生物,在合成增值化学品和药物中至关重要。可再生资源用于化学合成的这种用途反映了绿色化学日益增长的重要性以及杂环化合物在可持续实践中的作用 (Zhang 等,2021).
多糖的热解
已经研究了多糖的热解以了解与各种产物的形成有关的化学机理,包括与吡咯并吡啶结构相关的产物。这些研究有助于拓宽与能量生产、材料科学和环境化学相关的化学过程的知识 (Ponder & Richards, 1994).
作用机制
Target of Action
The primary targets of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the receptor’s activity, thereby modulating the downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
Its molecular weight (17617) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . .
未来方向
The future directions for research on 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More studies are needed to understand their synthesis, chemical reactions, and physical and chemical properties.
属性
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDXELTICDUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




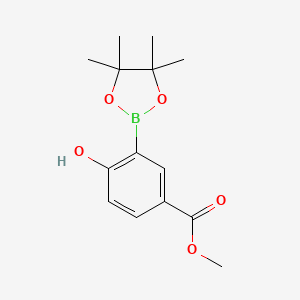

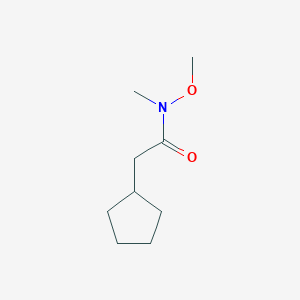
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)
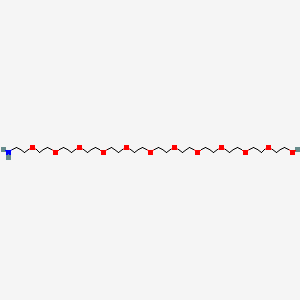

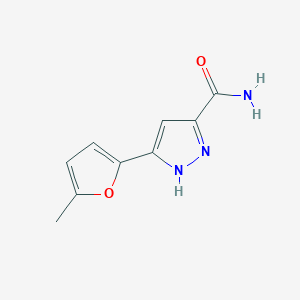

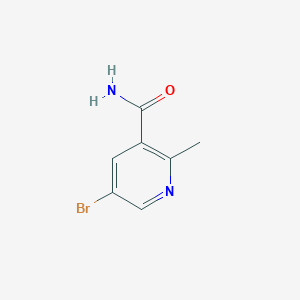
![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)
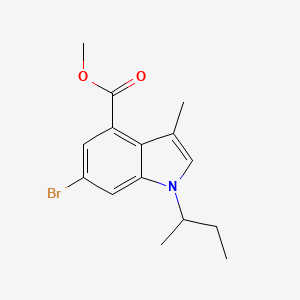
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)
